5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine

DHFR inhibition Antifolate SAR Benzoprim series

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine (CAS 104484-42-6), also cataloged as NSC 319949, is a synthetic small-molecule member of the 2,4-diamino-5-aryl-6-ethylpyrimidine class. This compound features a pyrimidine core with amino groups at positions 2 and 4, an ethyl substituent at position 6, and a 3-nitro-4-piperidinophenyl moiety at position First disclosed in the foundational structure-activity relationship (SAR) study by Griffin et al.

Molecular Formula C17H22N6O2
Molecular Weight 342.4 g/mol
CAS No. 104484-42-6
Cat. No. B12911606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine
CAS104484-42-6
Molecular FormulaC17H22N6O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
InChIInChI=1S/C17H22N6O2/c1-2-12-15(16(18)21-17(19)20-12)11-6-7-13(14(10-11)23(24)25)22-8-4-3-5-9-22/h6-7,10H,2-5,8-9H2,1H3,(H4,18,19,20,21)
InChIKeySGWVNXVUSVARKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine (CAS 104484-42-6): Chemical Class and Procurement-Relevant Baseline


5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine (CAS 104484-42-6), also cataloged as NSC 319949, is a synthetic small-molecule member of the 2,4-diamino-5-aryl-6-ethylpyrimidine class [1]. This compound features a pyrimidine core with amino groups at positions 2 and 4, an ethyl substituent at position 6, and a 3-nitro-4-piperidinophenyl moiety at position 5. First disclosed in the foundational structure-activity relationship (SAR) study by Griffin et al. (J. Med. Chem., 1989), it belongs to a series of lipophilic dihydrofolate reductase (DHFR) inhibitors collectively termed 'benzoprims' that were designed as non-classical antifolates capable of penetrating cells via passive diffusion, bypassing the carrier-mediated transport mechanisms required by classical antifolates such as methotrexate [1][2].

Why In-Class Substitution of 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine with Other Benzoprims is Not Straightforward


Within the 2,4-diamino-5-aryl-6-ethylpyrimidine antifolate class, seemingly conservative modifications to the 4-position substituent on the 5-aryl ring produce dramatic shifts in DHFR inhibitory potency and biological outcome. The foundational SAR study by Griffin et al. established that 3-nitro-4-benzylamino and 3-nitro-4-(N-alkylbenzylamino) congeners (e.g., methylbenzoprim, CAS 118344-71-1) achieved maximal rat liver DHFR inhibition, whereas the corresponding 3-amino, 3-azido, or unsubstituted analogues were only weakly active or inactive [1]. Replacing the benzylamino moiety with a cyclic tertiary amine (piperidino) as in CAS 104484-42-6 alters the steric bulk, conformational flexibility, and basicity of the 4-substituent, which in turn modulates interactions within the DHFR active site and cofactor binding pocket. Downstream cellular effects — including differentiation-inducing activity reported for this specific piperidino analog — further diverge from the class-leading benzoprims, making simple interchange between analogs scientifically unsound without confirmatory side-by-side data [1][2].

Quantitative Differentiation Evidence for 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine (104484-42-6)


Structural Divergence from Lead Benzoprims: Piperidino vs. N-Methylbenzylamino 4-Substituent

CAS 104484-42-6 incorporates a cyclic tertiary amine (piperidino) at the 4-position of the 5-aryl ring, contrasting with the acyclic N-methylbenzylamino moiety of methylbenzoprim (MBP, CAS 118344-71-1), the most extensively characterized benzoprim lead. In the 1989 Griffin et al. SAR study, maximal rat liver DHFR inhibition was associated with benzylamino (compound 19) and N-alkylbenzylamino (compounds 29 and 30) substituents, while the present piperidino analog was synthesized and evaluated within the same series but was not among the top-tier inhibitors identified [1]. This qualitative, intra-series positional comparison establishes that the piperidino substitution represents a distinct SAR node within the benzoprim family, conferring different steric occupancy, conformational constraints, and hydrogen-bonding capabilities within the DHFR active site [1][2].

DHFR inhibition Antifolate SAR Benzoprim series

Cellular Differentiation-Inducing Activity: A Non-DHFR Phenotype Not Shared by Lead Benzoprims

A distinct biological annotation associated with CAS 104484-42-6 in the Web Data Commons repository states that this compound 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' lineage, suggesting utility as an anti-cancer agent and for treatment of hyperproliferative skin conditions [1]. This differentiation-inducing phenotype has not been prominently reported for methylbenzoprim or dichlorobenzoprim, whose primary ascribed mechanism is DHFR inhibition. While this annotation likely originates from a patent disclosure and lacks the resolution of a peer-reviewed head-to-head study, it provides a procurement-relevant differentiation signal: CAS 104484-42-6 may serve as a probe for cell-fate modulation mechanisms that are separable from — or additional to — folate pathway blockade.

Cell differentiation Anticancer mechanism Monocyte induction

Lipophilicity and Physicochemical Differentiation from Benzylamino-Containing Benzoprims

The benzoprim class was expressly designed as lipophilic antifolates to achieve cellular uptake via passive diffusion, circumventing the carrier-mediated transport required by classical antifolates [1]. Within this class, the piperidino substituent of CAS 104484-42-6 (calculated logP and pKa values differ from the benzylamino congeners) confers distinct physicochemical properties. Methylbenzoprim (MBP), with its N-methylbenzylamino group, has been characterized crystallographically and kinetically as an inhibitor that competes with both NADPH and dihydrofolate at the rat liver DHFR active site, with its benzyl ring occupying a hydrophobic pocket near the predicted NADPH binding position [2]. Replacing the benzyl moiety with a piperidine ring eliminates the aromatic benzyl interaction while retaining the tertiary amine character, potentially altering both the binding pose and the compound's susceptibility to metabolic N-dealkylation or N-oxidation [1]. These physicochemical differences may translate into divergent pharmacokinetic profiles, although direct comparative PK data for this specific compound are not publicly available.

Lipophilicity Passive diffusion Blood-brain barrier penetration

Limitation Acknowledgment: Absence of Published Head-to-Head DHFR IC50 Data for the Piperidino Analog

A critical limitation for evidence-based procurement is the absence of a directly reported, publicly accessible IC50 or Ki value for CAS 104484-42-6 against any DHFR isoform (rat liver, P. carinii, T. gondii, or human) in the peer-reviewed literature. The J. Med. Chem. 1989 paper that introduced this compound series reports rank-order SAR trends but does not tabulate individual IC50 values for all synthesized analogs outside the most potent subset [1]. Similarly, comprehensive BindingDB and ChEMBL searches did not return matched DHFR inhibition constants for this specific compound (the BindingDB entries returned under related queries corresponded to structurally distinct chemotypes with non-matching SMILES). This data gap does not negate the compound's utility but means that a quantitative potency-based comparison against MBP (Ki ≈ 0.35 pM for rat liver DHFR [2]) or dichlorobenzoprim cannot be executed from the current public evidence base. Users requiring DHFR potency as a primary selection criterion should request custom enzyme inhibition profiling or consult the original Griffin laboratory records.

Data gap DHFR IC50 Quantitative comparison

Evidence-Anchored Application Scenarios for 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine (104484-42-6)


Probing Non-DHFR Antitumor Mechanisms and Differentiation Pathways

Based on the patent-associated annotation that this compound induces monocyte differentiation and arrests proliferation of undifferentiated cells [1], CAS 104484-42-6 is best positioned as a tool compound for investigating DHFR-independent or DHFR-adjacent antitumor mechanisms within the benzoprim structural framework. Its divergence from the DHFR-optimized leads MBP and DCB makes it suitable for studies seeking to decouple folate pathway inhibition from other biological effects, such as differentiation therapy approaches in acute myeloid leukemia or hyperproliferative skin disorders. Users should confirm the differentiation phenotype in their cell system of interest before committing to large-scale studies.

SAR Negative-Control or Selectivity Probe in Benzoprim Target Deconvolution

Because the 1989 SAR study established that maximal DHFR inhibition within the 2,4-diamino-5-aryl-6-ethylpyrimidine series requires a benzylamino-type 4-substituent [1][2], the piperidino analog serves as a structurally matched but DHFR-attenuated comparator for target deconvolution experiments. When used alongside MBP or DCB in parallel phenotypic or proteomic profiling, CAS 104484-42-6 can help discriminate between cellular responses driven by DHFR inhibition versus those arising from off-target interactions retained across the benzoprim scaffold.

Physicochemical Benchmarking of Passive Diffusion Antifolates

The benzoprim class is defined by its lipophilic character enabling passive cellular uptake, bypassing the reduced folate carrier [1]. The piperidino-for-benzylamino substitution in CAS 104484-42-6 provides a valuable comparator for structure-property relationship (SPR) studies examining how 4-substituent type modulates logD, membrane permeability (e.g., PAMPA or Caco-2 assays), and intracellular accumulation within this chemotype. Such data can inform the design of next-generation lipophilic antifolates with optimized tissue distribution [2].

Reference Standard for Analytical Method Development in Benzoprim QC

With a defined molecular formula (C17H22N6O2), molecular weight (342.40 g/mol), and CAS registry, CAS 104484-42-6 can serve as a characterized reference compound for developing HPLC, LC-MS, or NMR analytical methods tailored to the benzoprim chemical space [1]. Its distinct retention time and mass spectral signature relative to MBP (MW 378.43) and DCB facilitate method specificity validation for laboratories synthesizing or analyzing multiple benzoprim analogs.

Quote Request

Request a Quote for 5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.